molecular formula C11H15ClN2O B5692276 3-chloro-N-[2-(dimethylamino)ethyl]benzamide

3-chloro-N-[2-(dimethylamino)ethyl]benzamide

Cat. No.: B5692276
M. Wt: 226.70 g/mol
InChI Key: RNTFUZWNRGYRRC-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(dimethylamino)ethyl]benzamide is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.708 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with a chloro group and a dimethylaminoethyl side chain. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound .

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)ethyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(dimethylamino)ethyl]benzamide
  • 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide
  • N-methyl-2-(methylamino)benzamide

Uniqueness

3-chloro-N-[2-(dimethylamino)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications .

Biological Activity

3-chloro-N-[2-(dimethylamino)ethyl]benzamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a chloro group and a dimethylamino group attached to a benzamide structure. Its chemical formula is C11_{11}H14_{14}ClN2_2O, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Dopamine D2 Receptor Antagonism : The compound has been identified as an antagonist of dopamine D2 receptors, suggesting its potential use in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
  • Antibacterial Properties : Research indicates that it may inhibit enzymes critical for bacterial cell wall synthesis, highlighting its antibacterial potential.
  • Enzyme Modulation : The compound can modulate the activity of various enzymes and receptors, leading to diverse biological effects depending on the target.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain human cancer cell lines. Further research is needed to elucidate its effectiveness and mechanism in cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Dopamine Receptor Interaction : In a study examining the binding affinity of various compounds to dopamine receptors, this compound demonstrated high selectivity for D2 receptors, indicating its potential therapeutic applications.
  • Antibacterial Efficacy : A recent study evaluated the antibacterial activity of this compound against multiple pathogens. Results showed significant inhibition zones in disc diffusion assays, suggesting effective antibacterial properties.
  • Cytotoxicity Assays : In vitro cytotoxicity tests on human cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells while exhibiting low toxicity to normal cells, indicating a favorable therapeutic index .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Dopamine D2 AntagonismInhibition of receptor activity
AntibacterialInhibition of cell wall synthesis
AnticancerInduction of apoptosis in cancer cells

Properties

IUPAC Name

3-chloro-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-14(2)7-6-13-11(15)9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTFUZWNRGYRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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